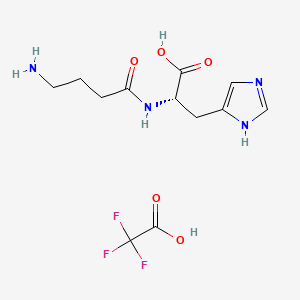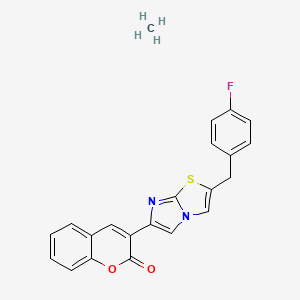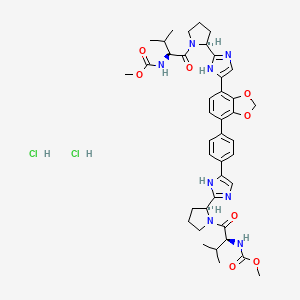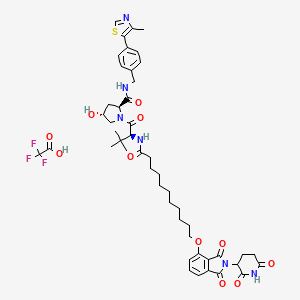![molecular formula C24H29Cl2N5O2 B10829432 (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one](/img/structure/B10829432.png)
(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC260 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha and beta (PI5P4Kα and PI5P4Kβ). It has been widely used in scientific research due to its ability to modulate cellular energy metabolism, making it a valuable tool in studies related to diabetes, cancer, and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC260 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of CC260 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CC260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving CC260 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CC260 may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
CC260 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of PI5P4Kα and PI5P4Kβ in cellular processes.
Biology: Helps in understanding the metabolic pathways and energy homeostasis in cells.
Medicine: Investigated for its potential therapeutic effects in diabetes and cancer.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
CC260 exerts its effects by selectively inhibiting PI5P4Kα and PI5P4Kβ. This inhibition disrupts cellular energy metabolism, leading to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). These changes result in altered cellular processes, including increased glycolytic ATP production and reduced cell survival under serum starvation conditions .
Comparison with Similar Compounds
Similar Compounds
CC259: Another inhibitor of PI5P4Kα and PI5P4Kβ with similar effects on cellular metabolism.
CC262: Structurally similar but less potent in inhibiting PI5P4Kα and PI5P4Kβ.
Uniqueness of CC260
CC260 stands out due to its high selectivity and potency in inhibiting PI5P4Kα and PI5P4Kβ. This makes it a valuable tool for studying the specific roles of these kinases in cellular metabolism and for developing potential therapeutic agents targeting metabolic disorders .
Properties
Molecular Formula |
C24H29Cl2N5O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
AEZJZTFWCDAUDF-LJQANCHMSA-N |
Isomeric SMILES |
CN1C2=CN=C(N=C2N([C@@H](C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)


![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)

![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)


